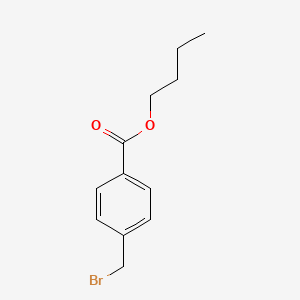
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is a cycloalkane derivative characterized by its unique structure, which includes a cyclohexane ring substituted with a 1-cyclohexylethyl group and two methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane involves its interaction with various molecular targets, primarily through hydrophobic interactions. Its cyclohexane rings provide a stable framework that can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This compound may also act as a hydrophobic carrier for other molecules, facilitating their transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
1-Cyclohexylethylcyclohexane: A cyclohexane derivative with a 1-cyclohexylethyl group.
Uniqueness
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 1-cyclohexylethyl group and the two methyl groups enhances its hydrophobicity and stability, making it particularly useful in applications requiring these characteristics.
Propriétés
Numéro CAS |
83700-06-5 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
2-(1-cyclohexylethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13(14-9-5-4-6-10-14)15-11-7-8-12-16(15,2)3/h13-15H,4-12H2,1-3H3 |
Clé InChI |
HDZWPSPKPVJEDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)C2CCCCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


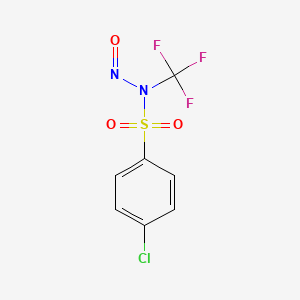
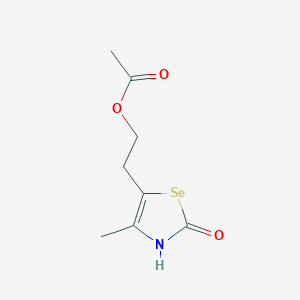
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
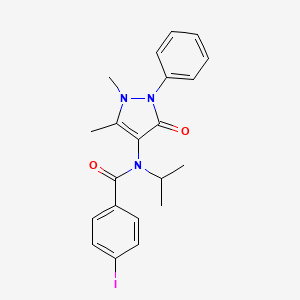
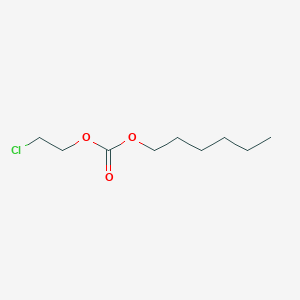
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
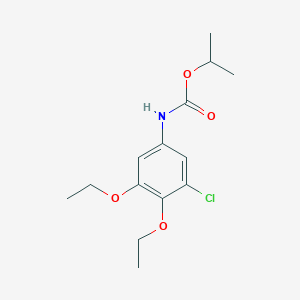

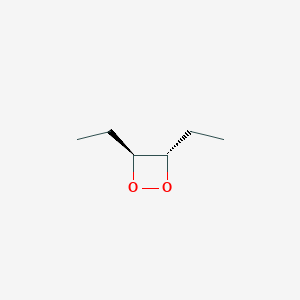
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
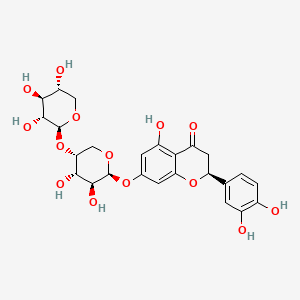
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
